
6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(4,4-Dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as DMOPD, is a small molecule with a wide range of applications in the pharmaceutical and biochemical industries. It is a derivative of oxazolidinone, a family of heterocyclic compounds that have been used in a variety of drug discovery and development efforts. DMOPD has been studied extensively for its potential therapeutic applications, particularly in the area of cancer therapy. It has also been used as a reagent in chemical synthesis and as a substrate in biochemical assays.
Applications De Recherche Scientifique
Background
The compound 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione, though not directly referenced in the available literature, falls within the broader class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds, essential components of DNA and RNA, playing critical roles in various biological processes. Research on pyrimidine derivatives spans multiple domains, including their synthesis, biological activity, and applications in medicinal chemistry.
Synthesis and Chemical Properties
Recent developments in the synthesis of pyrimidine derivatives have focused on innovative methods to enhance their anti-inflammatory effects and explore their structure-activity relationships (SARs). These efforts aim to optimize pyrimidines' pharmacological profiles by elucidating the relationship between their chemical structure and biological activity, guiding the design of new compounds with improved therapeutic potentials (Rashid et al., 2021).
Biological Applications
Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them targets for developing therapeutic agents. Notably, their roles in anti-inflammatory processes have been highlighted, where they interact with key inflammatory mediators to exert their effects. This interaction underscores the potential of pyrimidine derivatives, including the specific compound , in treating inflammatory conditions and possibly other diseases by modulating biological pathways (Rashid et al., 2021).
Optical and Electrochemical Activities
Pyrimidine derivatives are also being explored for their optical sensor applications. Their ability to form coordination and hydrogen bonds makes them suitable for developing exquisite sensing materials. This application is particularly relevant in creating sensors for detecting various analytes, showcasing the versatility of pyrimidine derivatives beyond their biological applications (Jindal & Kaur, 2021).
Medicinal Chemistry and Drug Design
The exploration of pyrimidine scaffolds in drug design has revealed their significant medicinal properties, ranging from anticancer and CNS agents to anti-infectious and anti-inflammatory drugs. Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives, for instance, have shown broad medicinal properties, emphasizing the scaffold's utility in developing drug-like candidates (Cherukupalli et al., 2017).
Propriétés
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)4-15-5-12(9)6-3-7(13)11-8(14)10-6/h3H,4-5H2,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULDXSFGZXZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


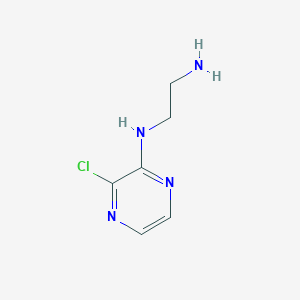

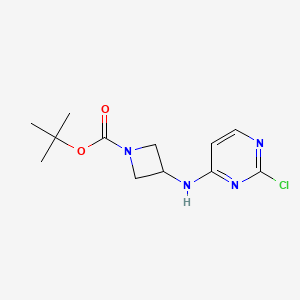
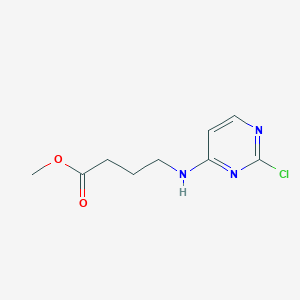

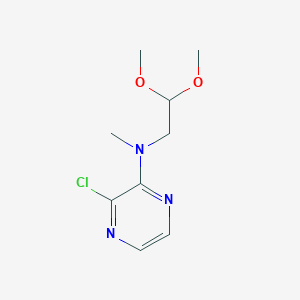
![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)

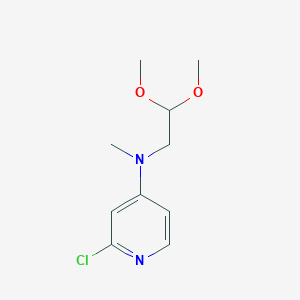
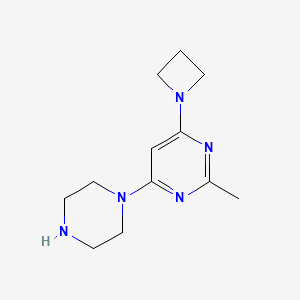
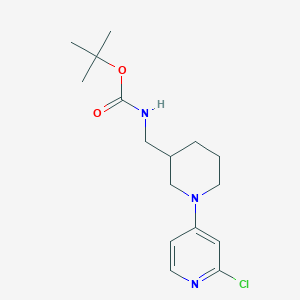
![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)

